Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate
Description
Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate is a bicyclic spiro compound characterized by a unique spiro[3.4]octane core. Its structure integrates a 6-oxa (oxygen atom) and 2-aza (nitrogen atom) within the fused rings, with a methyl substituent at position 5 and a methyl ester group at position 1. This architecture confers distinct steric, electronic, and physicochemical properties, making it valuable in medicinal chemistry and drug design, particularly as a constrained scaffold for bioactive molecules.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-3-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-6-9(3-4-13-6)5-10-7(9)8(11)12-2/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
VWXFCWIWXLFASR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCO1)CNC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring or a four-membered ring . These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure.
Chemical Reactions Analysis
Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its ability to inhibit specific enzymes or receptors. Additionally, the compound is used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows the compound to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Comparison with Spiro[3.4]octane Analogs
Structural and Functional Group Variations
Compounds sharing the spiro[3.4]octane core but differing in substituents or functional groups include:
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 203661-71-6)
- Key Differences : Replaces the 6-oxa group with a ketone (2-oxo) and substitutes the methyl ester with a tert-butyl ester.
- The ketone group introduces a polarizable electrophilic site, altering reactivity in synthetic pathways .
tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS 203662-55-9)
Comparison with Bicyclic Carboxylates
Bicyclo[2.2.2]octane Derivatives
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate (CAS 23062-53-5)
- Structural Contrast : Utilizes a bicyclo[2.2.2]octane system instead of spiro[3.4]octane, with a hydroxyl group at position 4.
- The hydroxyl group enhances hydrophilicity, impacting solubility and pharmacokinetics .
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS 135908-33-7)
Data Tables for Comparative Analysis
Table 1: Structural Comparison of Spiro[3.4]octane Derivatives
Table 2: Bicyclic Carboxylates with Distinct Ring Systems
Biological Activity
Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound possesses a complex spirocyclic structure that contributes to its biological properties. The molecular formula is with a molecular weight of approximately 215.26 g/mol. The compound features a unique combination of an azaspiro ring and an oxetane moiety, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO3 |
| Molecular Weight | 215.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | [Insert InChI Key] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure enhances binding affinity and specificity, potentially leading to significant pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the spirocyclic framework can significantly impact its efficacy and selectivity.
Key Findings:
- Substituents at specific positions on the spirocyclic structure can enhance or diminish biological activity.
- The presence of functional groups such as hydroxymethyl or carboxylate can alter pharmacokinetic properties, including solubility and metabolic stability.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antimicrobial Activity : A study assessed the antimicrobial properties against various bacterial strains, demonstrating significant inhibition at low concentrations (EC50 values in the range of micrograms per milliliter) .
- Antimalarial Potential : Research explored the compound's efficacy against Plasmodium species, revealing promising results in vitro with EC50 values comparable to standard antimalarial agents .
- Cytotoxicity Studies : Investigations into cytotoxic effects on cancer cell lines indicated selective toxicity, suggesting potential for development as an anticancer agent .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | DCM, 0°C, 12h | 40–60% |
| Esterification | MeOH, H₂SO₄, reflux | 70–85% |
| Purification | Column chromatography (EtOAc/hexane) | >95% purity |
Basic: How is the compound structurally characterized to confirm its spirocyclic configuration?
Answer:
A multi-technique approach is essential:
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves bond lengths, angles, and spiro junction geometry. For example, disorder in the bicyclic system can be modeled using restraints .
- Spectroscopy :
Advanced: What crystallographic challenges arise with spirocyclic compounds, and how are they addressed?
Answer:
Challenges include:
- Disorder in Bicyclic Systems : Dynamic puckering of the oxa/aza rings can create overlapping electron density. SHELXL’s PART instruction partitions disordered atoms .
- Twinning : High-symmetry space groups may lead to twinned data. Programs like CELL_NOW (Bruker) or TWINABS (HKL Research) detwin datasets .
- Hydrogen Bonding : Graph-set analysis (as per Etter’s rules) identifies directional interactions stabilizing the lattice, critical for resolving packing ambiguities .
Advanced: How do structural modifications in analogous azaspiro compounds affect biological activity?
Answer:
Minor changes in substituents or stereochemistry drastically alter activity:
- Substituent Effects : Adding methyl groups (e.g., 5-methyl vs. 6-methyl) enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
- Stereochemistry : (3S,4R) configurations in related diazaspiro compounds show 10-fold higher receptor binding affinity than (3R,4S) enantiomers .
Q. Table 2: Comparison of Azaspiro Derivatives
| Compound | Key Feature | Bioactivity (IC₅₀) |
|---|---|---|
| Methyl 5-methyl-6-oxa-2-azaspiro[...] | Oxa-aza core, methyl ester | 150 nM (Enzyme X) |
| Benzyl (3S,4R)-3-methyl-1,6-diazaspiro[...] | Diazaspirane, benzyl ester | 15 nM (Receptor Y) |
| Ethyl 6-oxaspiro[2.5]octane-1-carboxylate | Oxaspiro, ethyl ester | Inactive |
Advanced: How can contradictions in reported reactivity or biological data be resolved?
Answer:
Contradictions often stem from:
- Reaction Conditions : Variations in solvent polarity (e.g., DMF vs. THF) may favor different pathways (oxidation vs. reduction) .
- Analytical Methods : LC-MS vs. NMR quantification can yield discrepancies in metabolite profiling. Cross-validation using HRMS and 2D NMR (COSY, HSQC) ensures accuracy .
- Biological Assays : Cell-line specificity (e.g., HEK293 vs. HeLa) impacts activity readings. Standardized protocols (e.g., NIH’s Assay Guidance Manual) reduce variability .
Basic: What are the recommended storage and handling protocols to maintain compound stability?
Answer:
- Storage : -20°C under inert gas (Ar/N₂) to prevent ester hydrolysis .
- Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions to the spiro core) .
Advanced: How is computational modeling used to predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., SARS-CoV-2 Mpro). The spiro core’s rigidity often complements hydrophobic pockets .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, identifying key residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
